molecular formula C19H20N2O3 B5431398 4-(diphenylacetyl)piperazine-2-carboxylic acid

4-(diphenylacetyl)piperazine-2-carboxylic acid

Cat. No. B5431398
M. Wt: 324.4 g/mol
InChI Key: LFQGCVDNVRNGOQ-UHFFFAOYSA-N
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Description

Piperazine-2-carboxylic acid compounds are a class of organic compounds that contain a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The diphenylacetyl group is a type of acyl group derived from diphenylacetic acid .


Synthesis Analysis

While specific synthesis methods for “4-(diphenylacetyl)piperazine-2-carboxylic acid” are not available, similar compounds such as (S)-piperazine-2-carboxylic acid have been synthesized by kinetic resolution of methyl-4-(tert-butyloxycarbonyl)-piperazine-2-carboxylate using a low-cost enzyme alcalase .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For example, piperazine-2-carboxylic acid compounds can undergo reactions with sulfonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of “4-(diphenylacetyl)piperazine-2-carboxylic acid” would depend on its specific use. For example, some piperazine compounds have been used as anthelmintic agents, where they work by paralyzing parasites .

Safety and Hazards

The safety and hazards associated with “4-(diphenylacetyl)piperazine-2-carboxylic acid” would depend on its specific properties. For example, some piperazine compounds can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4-(2,2-diphenylacetyl)piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(21-12-11-20-16(13-21)19(23)24)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQGCVDNVRNGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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